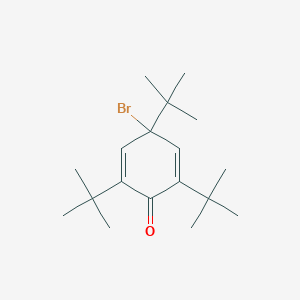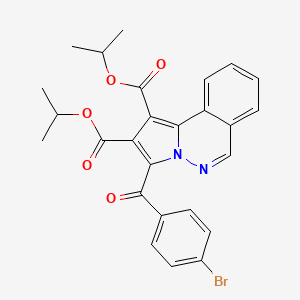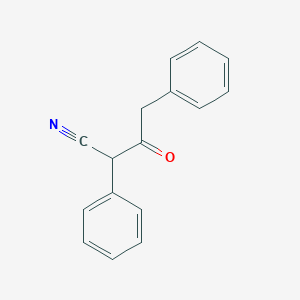
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone is a sterically hindered phenol derivative. This compound is known for its unique structure, which includes a bromine atom and three tert-butyl groups attached to a cyclohexadienone ring. The presence of these bulky tert-butyl groups provides significant steric hindrance, making it an interesting subject for various chemical reactions and studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone typically involves the bromination of 2,4,6-tri-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcoholates, and phenolates.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium phenolate, amines, and alcoholates.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less documented but would generally involve standard oxidizing and reducing agents.
Major Products Formed
科学的研究の応用
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone has several scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds with similar structures are often studied for their potential biological activities.
作用機序
The mechanism of action of 4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone primarily involves its ability to form phenoxyl radicals. The steric hindrance provided by the tert-butyl groups influences the reactivity and stability of these radicals. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2,6-di-tert-butylphenol: Similar but with fewer tert-butyl groups.
Uniqueness
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of a reactive bromine atom. This makes it particularly useful in studying steric effects and radical formation in chemical reactions .
特性
分子式 |
C18H29BrO |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
4-bromo-2,4,6-tritert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H29BrO/c1-15(2,3)12-10-18(19,17(7,8)9)11-13(14(12)20)16(4,5)6/h10-11H,1-9H3 |
InChIキー |
AXDBYSGOBINHRD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)





